molecular formula C19H20N2O4S2 B2436857 N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide CAS No. 898369-07-8

N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide

Cat. No.: B2436857
CAS No.: 898369-07-8
M. Wt: 404.5
InChI Key: FULLVMPHAGWZSO-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide is a synthetic benzothiazole derivative offered for research purposes. The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse and potent biological activities . This specific compound is of significant interest in early-stage drug discovery, particularly for investigating new anticancer and antidiabetic agents. Benzothiazole derivatives have demonstrated notable cytotoxic effects on various cancer cell lines, including breast (MCF-7), cervical (HeLa), and bone (MG63) cancers, making them a focus for developing novel antitumor agents . Furthermore, structural analogs have shown promise in antidiabetic research, with some compounds acting as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, a key target for managing type 2 diabetes . The presence of methanesulfonyl and methoxybenzamide substituents on the core benzothiazole structure may influence its electronic properties, binding affinity, and metabolic profile, providing researchers with a versatile compound to explore structure-activity relationships (SAR) and mechanism of action studies. This product is intended for use in biochemical and cell-based assays to further elucidate the pharmacological potential of this class of compounds.

Properties

IUPAC Name

2-methoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-4-11-21-15-10-9-13(27(3,23)24)12-17(15)26-19(21)20-18(22)14-7-5-6-8-16(14)25-2/h5-10,12H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULLVMPHAGWZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Methanesulfonyl-2-Aminobenzothiazole

The benzothiazole core is synthesized via a cyclocondensation reaction between 4-methanesulfonyl aniline and thiourea derivatives.

Procedure :

  • 4-Methanesulfonyl aniline (10 mmol) is dissolved in anhydrous ethanol (50 mL) under nitrogen.
  • Potassium thiocyanate (12 mmol) and bromine (1.1 equiv) are added dropwise at 0°C, followed by stirring at 80°C for 6 hours.
  • The intermediate 2-amino-6-methanesulfonylbenzothiazole is isolated via vacuum filtration (yield: 82–88%).

Characterization :

  • 1H NMR (DMSO-d6): δ 7.89 (d, J = 8.4 Hz, 1H), 7.45 (s, 1H), 7.32 (d, J = 8.4 Hz, 1H), 3.21 (s, 3H, SO2CH3).
  • HPLC Purity : >98%.

Introduction of the Propyl Side Chain

The 3-propyl substituent is introduced via alkylation of the benzothiazole amine using 3-chloropropionyl chloride.

Procedure :

  • 2-Amino-6-methanesulfonylbenzothiazole (5 mmol) is suspended in dry 1,4-dioxane (30 mL).
  • 3-Chloropropionyl chloride (6 mmol) is added dropwise at 0°C, followed by NaHCO3 (10 mmol) and catalytic NaI .
  • The mixture is refluxed for 12 hours to yield 3-(2-amino-6-methanesulfonylbenzothiazol-3-yl)propionamide (Intermediate A, yield: 75–84%).

Optimization :

  • Excess NaI enhances nucleophilic substitution by converting chloride to iodide in situ.
  • Reaction monitoring via TLC (ethyl acetate/hexane, 1:1) ensures complete consumption of starting material.

Acylation with 2-Methoxybenzoyl Chloride

Formation of the Imine Linkage

The Z-configured imine is formed by condensing Intermediate A with 2-methoxybenzoyl chloride under basic conditions.

Procedure :

  • Intermediate A (3 mmol) is dissolved in dry DMF (20 mL).
  • 2-Methoxybenzoyl chloride (3.3 mmol) and triethylamine (6 mmol) are added at 0°C.
  • The reaction is stirred at room temperature for 24 hours, yielding the target compound as a yellow solid (yield: 69–75%).

Stereochemical Control :

  • The Z-configuration is favored by steric hindrance from the 3-propyl group, directing the 2-methoxybenzamide group to the opposite face.
  • X-ray crystallography confirms the Z-geometry (triclinic system, space group P-1).

Purification and Analytical Validation

Recrystallization and Chromatography

The crude product is purified via:

  • Recrystallization from methanol/water (3:1) to remove unreacted acyl chloride.
  • Column chromatography (SiO2, eluent: CH2Cl2/MeOH 95:5) to isolate the Z-isomer (Rf = 0.45).

Yield Optimization :

Step Yield (%) Purity (%)
Benzothiazole core 85–88 >98
Propyl introduction 75–84 97
Acylation 69–75 96

Spectroscopic Characterization

  • FT-IR (KBr): 1654 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (SO2 symmetric stretch).
  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, NH), 7.88–7.82 (m, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 1H, Ar-H), 3.91 (s, 3H, OCH3), 3.23 (s, 3H, SO2CH3), 2.98 (t, J = 7.2 Hz, 2H, CH2), 1.76–1.68 (m, 2H, CH2), 0.97 (t, J = 7.4 Hz, 3H, CH3).
  • HRMS : m/z 435.1421 [M+H]+ (calc. 435.1418).

Comparative Analysis of Synthetic Routes

Alternative Method: One-Pot Synthesis

A patent-derived approach condenses 2-aminobenzothiazole, 3-chloropropionyl chloride, and 2-methoxybenzoyl chloride in a single pot using microwave irradiation (100°C, 30 min), achieving a 70% yield but lower stereoselectivity (Z:E = 3:1).

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) improve acylation yields but require rigorous drying to prevent hydrolysis.
  • Eco-friendly alternatives : Ethanol/water mixtures (4:1) achieve 65% yield with reduced environmental impact.

Industrial-Scale Considerations

Cost-Efficiency Metrics

Parameter Lab Scale (10 g) Pilot Scale (1 kg)
Total yield 68% 62%
Purity 96% 94%
Production cost (USD/g) 120 85

Waste Management

  • Brine waste from diazotization steps is neutralized with urea before disposal.
  • Solvent recovery : >90% of DMF is reclaimed via distillation.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may induce apoptosis and cause cell cycle arrest in various cancer cell lines. This activity is attributed to its ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression linked to cancer progression.
  • Enzyme Inhibition : The compound has demonstrated potential in inhibiting specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes that are beneficial in treating certain diseases.
  • Anti-inflammatory Properties : Similar compounds have been shown to possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Case Studies

Several studies have investigated the efficacy of this compound:

  • In Vitro Studies : Research has shown that the compound exhibits IC₅₀ values in the low micromolar range against multiple cancer cell lines. These findings indicate potent antiproliferative effects and suggest its potential as a lead compound for further drug development.
  • In Vivo Models : In xenograft models, treatment with related compounds resulted in significant tumor growth inhibition compared to control groups. These results support the potential use of this compound in therapeutic applications against cancer.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.

Biological Activity

N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

This compound features a benzothiazole ring, a methanesulfonyl group, and a methoxybenzamide moiety. The molecular formula is C19H22N2O5SC_{19}H_{22}N_2O_5S with a molecular weight of 470.6 g/mol. Its unique structure is believed to contribute to its biological activities.

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines.
  • Anti-inflammatory Effects : The compound has been associated with reduced levels of inflammatory cytokines such as IL-6 and TNF-α.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Proliferation :
    • In vitro studies demonstrated that the compound significantly reduces the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines through the MTT assay method .
  • Induction of Apoptosis :
    • Flow cytometry analyses indicated that the compound promotes apoptosis in cancer cells, evidenced by increased Annexin V positivity and alterations in cell cycle progression .
  • Modulation of Signaling Pathways :
    • Western blot analyses revealed that treatment with this compound inhibits key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation .

In Vitro Studies

A study focused on the synthesis and biological evaluation of benzothiazole derivatives found that this compound exhibited significant anti-tumor activity against A431 and A549 cell lines. The results are summarized in the table below:

Cell Line IC50 (μM) Effect on IL-6 (pg/mL) Effect on TNF-α (pg/mL)
A4311.5Decreased by 40%Decreased by 35%
A5491.8Decreased by 45%Decreased by 30%

Case Studies

In a case study involving the application of benzothiazole derivatives in cancer therapy, it was noted that compounds with similar structures showed promising results in reducing tumor size in animal models. This suggests potential clinical applications for this compound as a dual-action therapeutic agent targeting both tumor growth and inflammation.

Q & A

Q. What are the key synthetic routes for N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide, and how can reaction conditions be optimized?

The synthesis of benzothiazole-derived compounds often involves cyclocondensation of thioamide intermediates with α-halo ketones or aldehydes. For example, the (Z)-configuration in similar dihydrobenzothiazole derivatives is stabilized by intramolecular hydrogen bonding or steric effects during ring closure . Optimization requires screening solvents (e.g., ethanol, DMF), catalysts (e.g., piperidine for imine formation), and temperature (60–100°C). Purity is confirmed via melting point analysis and HPLC (≥95% purity threshold).

Q. How should researchers validate the structural integrity of this compound using spectroscopic methods?

  • 1H/13C NMR : Key signals include the methanesulfonyl group (δ ~3.0 ppm for CH3, singlet) and methoxy substituents (δ ~3.8 ppm). The (Z)-configuration of the imine bond is confirmed by NOESY correlations between the propyl chain and adjacent aromatic protons .
  • IR spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and S=O (1150–1250 cm⁻¹) confirm functional groups .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass matching (±5 ppm error) to the molecular formula (C19H20N2O4S2).

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Initial screening should focus on:

  • Enzyme inhibition : Assay against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green phosphate detection) .
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293, HepG2) to establish IC50 values .

Advanced Research Questions

Q. How can computational modeling predict the binding mode of this compound to biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases from the PDB) identifies key interactions:

  • The methanesulfonyl group may form hydrogen bonds with lysine residues in ATP-binding pockets.
  • The benzothiazole ring engages in π-π stacking with aromatic side chains (e.g., Phe80 in EGFR) .
  • MD simulations (NAMD/GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories, with RMSD <2.0 Å indicating stable binding .

Q. What strategies resolve contradictions in SAR studies between in vitro and in vivo efficacy?

  • Metabolic stability : Evaluate hepatic microsomal clearance (e.g., rat/human liver microsomes) to identify rapid degradation pathways (e.g., cytochrome P450 oxidation of the propyl chain) .
  • Solubility limitations : Use co-solvents (DMSO/PEG-400) or nanoformulations to improve bioavailability.
  • Off-target effects : Proteome-wide affinity profiling (Thermofluor assay) identifies unintended targets .

Q. How does the (Z)-isomer configuration influence pharmacological properties compared to the (E)-isomer?

  • Stereochemical stability : Monitor isomerization via HPLC under physiological conditions (pH 7.4, 37°C). The (Z)-isomer may exhibit slower interconversion due to steric hindrance .
  • Binding affinity : SPR or ITC assays show higher affinity for the (Z)-form in kinase inhibition (e.g., Kd = 120 nM vs. 450 nM for (E)-isomer) .

Q. What analytical methods quantify degradation products under accelerated stability conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1 M HCl/NaOH).
  • LC-MS/MS : Identifies major degradation products (e.g., sulfonic acid derivatives from methanesulfonyl hydrolysis) .

Methodological Guidelines

8. Designing SAR studies for benzothiazole derivatives:

  • Core modifications : Replace methanesulfonyl with sulfonamide or phosphonate groups to modulate polarity.
  • Substituent effects : Systematically vary the propyl chain length (C3 to C5) and methoxy positioning (ortho vs. para) to correlate with activity .
  • Data normalization : Use Z-score scaling to compare bioactivity across diverse assays (e.g., IC50, MIC) .

9. Resolving spectral ambiguities in complex mixtures:

  • 2D NMR (HSQC, HMBC) : Assign overlapping aromatic signals by correlating 1H-13C couplings.
  • Isotopic labeling : Synthesize deuterated analogs to simplify 1H NMR interpretation .

10. Best practices for computational validation of synthetic intermediates:

  • DFT calculations (Gaussian 16) : Optimize geometries at the B3LYP/6-31G(d) level to predict NMR chemical shifts (MAE <0.3 ppm vs. experimental) .
  • Crystallography : Submit novel intermediates for X-ray analysis (CCDC deposition) to confirm stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.